molecular formula C34H45B B3320019 1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene CAS No. 120046-02-8

1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene

Cat. No.: B3320019
CAS No.: 120046-02-8
M. Wt: 533.6 g/mol
InChI Key: NHWKDWCVWZDUAH-UHFFFAOYSA-N
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Description

1-Bromo-3,5-bis(3,5-ditert-butylphenyl)benzene is an organic compound with the molecular formula C14H21Br. It is a brominated derivative of benzene, characterized by the presence of two tert-butyl groups at the 3 and 5 positions of the benzene ring, and a bromine atom at the 1 position. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3,5-bis(3,5-ditert-butylphenyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3,5-di-tert-butylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,5-bis(3,5-ditert-butylphenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .

Scientific Research Applications

1-Bromo-3,5-bis(3,5-ditert-butylphenyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl groups play a crucial role in its reactivity and stability. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its bulky tert-butyl groups provide steric hindrance, influencing the compound’s overall reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-tert-butylbenzene
  • 1-Bromo-2,4,6-tri-tert-butylbenzene
  • 3,5-Di-tert-butylbenzyl bromide
  • 1,3-Di-tert-butylbenzene

Uniqueness

1-Bromo-3,5-bis(3,5-ditert-butylphenyl)benzene stands out due to its unique combination of bromine and tert-butyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

1-bromo-3,5-bis(3,5-ditert-butylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H45Br/c1-31(2,3)26-14-24(15-27(20-26)32(4,5)6)22-13-23(19-30(35)18-22)25-16-28(33(7,8)9)21-29(17-25)34(10,11)12/h13-21H,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWKDWCVWZDUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=CC(=CC(=C2)Br)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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